molecular formula C13H13N5O3 B2702063 {7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid CAS No. 1338651-53-8

{7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid

Cat. No.: B2702063
CAS No.: 1338651-53-8
M. Wt: 287.279
InChI Key: AKRSIRGTSDHNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of heterocyclic compounds known as triazoles . Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of the triazole compound with different amines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The compound potently intercalates DNA, which is nearly equipotent to that of doxorubicin . Compounds with similar structures exhibited good DNA-binding affinities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized by IR absorption spectra and 1H-NMR spectrum .

Scientific Research Applications

Synthesis Methods

Novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which include derivatives of {7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid, were synthesized. A variety of acetamides were produced, and their structures were confirmed using 1H NMR spectroscopy. This work highlights a synthetic approach for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Antimicrobial Activities of Heterocyclic Compounds

Biological Properties

Research demonstrates that certain heterocyclic compounds, including those related to this compound, have been tested for antimicrobial activities. The structural features of these compounds, deduced through spectral data, play a significant role in their biological properties (Taha & El-Badry, 2007).

New Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines

Nitration and Heterocyclization Studies

The study of nitration of azolo[1,5-a]pyrimidin-7-amines, related to the chemical structure , leads to interesting derivatives in the pyrimidine and/or pyrazole ring. These compounds undergo further heterocyclization, forming new fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, which could have potential applications in various scientific research fields (Gazizov et al., 2020).

Cyclisation Reactions and Formation of Azolo[5,1-c][1,2,4]Triazines

Chemical Reactivity and Formation

Exploring the cyclisation reactions of azolylhydrazones, researchers have identified pathways to create azolo[5,1-c][1,2,4]triazines. These reactions and the resultant products are significant for understanding the chemical behavior and potential applications of similar compounds (Gray et al., 1976).

Mechanism of Action

Safety and Hazards

The safety of similar compounds was evaluated on MRC-5 as a normal cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents is encouraged .

Properties

IUPAC Name

2-[7-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-7(2)12-14-13(21-17-12)8-3-4-18-9(5-8)15-16-10(18)6-11(19)20/h3-5,7H,6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRSIRGTSDHNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.